molecular formula C20H23N3 B3117290 2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile CAS No. 2225787-92-6

2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile

Cat. No.: B3117290
CAS No.: 2225787-92-6
M. Wt: 305.4 g/mol
InChI Key: NMFYHCYOYUZSSI-UHFFFAOYSA-N
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Description

Significance of Piperazine-Based Scaffolds in Synthetic Chemistry and Medicinal Chemistry Research

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. This distinction arises from its frequent appearance in the structures of a vast number of biologically active compounds and approved drugs. The prevalence of the piperazine moiety can be attributed to several key factors.

From a physicochemical perspective, the piperazine nucleus can significantly influence the pharmacokinetic properties of a molecule. The two nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and allowing for favorable interactions with biological targets. This basic nature is often crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthetically, the piperazine scaffold is highly versatile. The secondary amine functionalities provide convenient handles for the introduction of a wide array of substituents, allowing for the systematic modification of a molecule's properties to optimize its biological activity and selectivity. This adaptability makes piperazine a central building block in the construction of diverse chemical libraries for high-throughput screening.

The therapeutic applications of piperazine-containing drugs are extensive and diverse, spanning a wide range of disease areas. Notable examples include antipsychotics, antidepressants, antihistamines, anti-anginal agents, and anti-cancer drugs. This broad spectrum of activity underscores the ability of the piperazine core to present appended pharmacophores in a manner that facilitates effective interaction with a variety of biological targets.

Overview of 2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile's Role as a Versatile Research Intermediate

This compound serves as a key drug intermediate in the synthesis of various active pharmaceutical ingredients. medchemexpress.com Its utility stems from the strategic placement of its functional groups, which allow for sequential and controlled chemical transformations.

The dibenzyl groups on the piperazine nitrogens act as protecting groups. They are relatively stable under a variety of reaction conditions, yet can be removed when necessary, typically through catalytic hydrogenation. This allows chemists to perform reactions on other parts of the molecule without affecting the piperazine nitrogens.

The primary value of this intermediate lies in the reactivity of the acetonitrile (B52724) group. The nitrile functionality can be transformed into a variety of other functional groups. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The carbon atom adjacent to the nitrile group is also acidic, allowing for deprotonation and subsequent alkylation or acylation, thereby enabling chain extension and the introduction of further molecular complexity.

While specific, publicly available research detailing the full range of applications of this compound is somewhat limited, its structure suggests its utility as a precursor for the synthesis of more complex piperazine derivatives with potential applications in various therapeutic areas. The (S)-enantiomer, in particular, is noted as a drug intermediate for the synthesis of various active compounds, highlighting its importance in accessing stereochemically defined molecules. medchemexpress.com

General Structural Features and Functional Group Considerations

The chemical and biological potential of this compound is intrinsically linked to its three-dimensional structure and the interplay of its constituent functional groups.

Structural Features:

Dibenzyl Groups: The two benzyl (B1604629) groups attached to the nitrogen atoms are bulky substituents that will have a significant impact on the conformational equilibrium of the piperazine ring. They also contribute to the lipophilicity of the molecule.

Acetonitrile Group: The cyanomethyl substituent at the 2-position of the piperazine ring introduces a key point of reactivity. The presence of this substituent also creates a stereocenter at the C2 position, meaning the compound can exist as enantiomers.

Functional Group Considerations:

Piperazine Nitrogens: The two tertiary amine nitrogens within the piperazine ring are basic and can participate in acid-base reactions. Their nucleophilicity is somewhat sterically hindered by the bulky benzyl groups.

Benzyl Groups: The phenyl rings of the benzyl groups can undergo electrophilic aromatic substitution, although the conditions required for such reactions might also affect other parts of the molecule. As mentioned, these groups are primarily used for protection and can be removed via hydrogenolysis.

Nitrile Group: The carbon-nitrogen triple bond of the nitrile is highly polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orgwikipedia.org This allows for a wide range of transformations. The nitrile group can also be a hydrogen bond acceptor. nih.gov

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 70403-11-1
Molecular Formula C₂₀H₂₃N₃
Molecular Weight 305.42 g/mol
Appearance White solid
IUPAC Name This compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,4-dibenzylpiperazin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3/c21-12-11-20-17-22(15-18-7-3-1-4-8-18)13-14-23(20)16-19-9-5-2-6-10-19/h1-10,20H,11,13-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFYHCYOYUZSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CC#N)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 1,4 Dibenzylpiperazin 2 Yl Acetonitrile and Analogous Structures

Established Synthetic Pathways to 2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile

Cyclization and Alkylation Reactions

A foundational approach to the synthesis of the this compound core structure involves the double alkylation of a suitably substituted ethylenediamine (B42938) derivative. A prominent example of this strategy is the reaction of N,N'-dibenzylethylenediamine with 3,4-dibromobutyronitrile in a basic medium. This method, while conceptually straightforward, relies on the sequential nucleophilic substitution of the two bromine atoms by the secondary amine functionalities of the ethylenediamine.

The reaction is typically carried out in the presence of a base, such as potassium carbonate or a tertiary amine, to neutralize the hydrobromic acid formed during the reaction. The choice of solvent is crucial and is often a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) to facilitate the SN2 reaction. The initial alkylation of one of the nitrogen atoms of N,N'-dibenzylethylenediamine with the 4-bromo position of 3,4-dibromobutyronitrile is followed by an intramolecular cyclization, where the second nitrogen atom displaces the remaining bromine atom at the 3-position. This intramolecular step is kinetically favored, leading to the formation of the six-membered piperazine (B1678402) ring.

ReactantsReagentsProduct
N,N'-Dibenzylethylenediamine3,4-Dibromobutyronitrile, Base (e.g., K₂CO₃)This compound

While this method is effective, it can be prone to the formation of by-products, including polymeric materials and regioisomers, depending on the reaction conditions. Careful control of stoichiometry, temperature, and reaction time is therefore essential to maximize the yield of the desired product.

Palladium-Catalyzed Synthetic Approaches to Piperazine Derivatives

In recent years, palladium-catalyzed reactions have emerged as powerful tools for the synthesis of a wide array of heterocyclic compounds, including piperazine derivatives. organic-chemistry.orgnih.gov These methods offer several advantages over traditional approaches, such as milder reaction conditions, higher functional group tolerance, and the ability to construct complex molecular architectures with high efficiency.

One notable palladium-catalyzed approach to piperazine synthesis involves the cyclization of substrates containing both a nucleophilic diamine moiety and a suitable electrophilic partner. For instance, a palladium catalyst can facilitate the intramolecular hydroamination of an appropriately substituted aminoalkene, which can be a precursor to the piperazine ring. organic-chemistry.org

Another powerful strategy is the palladium-catalyzed coupling of a diamine with a dihalide or a related bifunctional electrophile. While not a direct synthesis of this compound, these methods are highly relevant for the construction of the core piperazine scaffold. For example, a palladium-catalyzed process can be employed for the modular synthesis of highly substituted piperazines by coupling a propargyl unit with various diamine components, affording the products in good yields with high regio- and stereochemical control. organic-chemistry.org

Furthermore, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be utilized to introduce aryl or other substituents onto the piperazine nitrogen atoms, offering a versatile route to a diverse range of piperazine derivatives. mdpi.com

Stereoselective Synthesis and Chiral Resolution Techniques

Preparation of Enantiomerically Pure Forms (e.g., (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile)

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the preparation of enantiomerically pure forms of this compound, such as the (S)-enantiomer, is of significant interest. medchemexpress.comambeed.com This can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric synthesis aims to directly produce the desired enantiomer. This can be accomplished by using a chiral starting material, a chiral auxiliary, or a chiral catalyst. For instance, a chiral pool approach could start from an enantiomerically pure amino acid to construct the piperazine ring with the desired stereochemistry at the C2 position. Another approach involves the use of a chiral catalyst in a key bond-forming step to induce enantioselectivity. Palladium-catalyzed asymmetric hydrogenation of a pyrazine (B50134) precursor is a known method to access chiral piperazin-2-ones, which can then be converted to the corresponding chiral piperazines. rsc.org

Chiral resolution, on the other hand, involves the separation of a racemic mixture of this compound into its individual enantiomers. A common method for chiral resolution is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or its derivatives). nih.gov The resulting diastereomeric salts often have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the amine can be liberated by treatment with a base.

MethodDescriptionKey Reagents/Techniques
Asymmetric SynthesisDirect synthesis of a single enantiomer.Chiral starting materials, chiral auxiliaries, chiral catalysts.
Chiral ResolutionSeparation of a racemic mixture into enantiomers.Chiral resolving agents (e.g., tartaric acid), fractional crystallization.

Divergent Synthetic Strategies for Related Piperazine Derivatives

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of synthetic organic chemistry and provide a powerful tool for the diversification of the this compound scaffold. researchgate.netrsc.org These reactions allow for the introduction of a wide variety of functional groups at different positions of the molecule, leading to the synthesis of a library of related piperazine derivatives.

A key intermediate for such divergent strategies would be a derivative of this compound that contains a good leaving group. For example, if the cyanomethyl group were to be replaced by a chloromethyl group, this would create a reactive electrophilic center at the C2 side chain. This 2-(chloromethyl) derivative could then be subjected to nucleophilic substitution with a variety of nucleophiles, such as amines, alcohols, thiols, and carbanions, to introduce new side chains.

Similarly, the nitrogen atoms of the piperazine ring can also participate in nucleophilic substitution reactions. For instance, if one of the benzyl (B1604629) groups were to be replaced by a hydrogen atom, the resulting secondary amine would be nucleophilic and could be alkylated or acylated with a range of electrophiles to introduce different substituents at the N1 or N4 position. This approach allows for the synthesis of a diverse array of N-substituted piperazine derivatives with potentially different biological activities. mdpi.comresearchgate.net

Starting MaterialNucleophileProduct
1,4-Dibenzyl-2-(chloromethyl)piperazineAmine (R-NH₂)2-((R-amino)methyl)-1,4-dibenzylpiperazine
1-BenzylpiperazineAlkyl halide (R-X)1-Benzyl-4-alkylpiperazine

Reductive Amination Protocols

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency in forming carbon-nitrogen bonds and its ability to prevent the overalkylation often seen with direct alkylation methods. harvard.edu This methodology is particularly relevant for constructing the piperazine core and introducing substituents onto it. The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. harvard.edu

Key to the success of this one-pot reaction is the choice of reducing agent, which must selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edu Reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently employed due to their mild nature and high selectivity for the protonated imine intermediate over the carbonyl group, especially under controlled pH conditions (typically pH 6-7). harvard.edunih.gov Acetic acid is often used as a catalyst to facilitate iminium ion formation. harvard.edugoogle.com

In the context of synthesizing piperazine structures, reductive amination can be applied in several ways:

Intramolecular Cyclization: A suitably designed linear precursor containing two amine functionalities and two carbonyl groups (or their precursors) can undergo a double intramolecular reductive amination to form the piperazine ring. A related strategy involves the reductive cyclization of dioximes, which proceeds through a diimine intermediate that is subsequently reduced to form the piperazine. mdpi.com

N-Alkylation: For pre-formed piperazine rings, reductive amination is a primary method for introducing substituents onto the nitrogen atoms. mdpi.com For instance, reacting piperazine or a monosubstituted piperazine with an appropriate aldehyde (e.g., benzaldehyde (B42025) for N-benzylation) in the presence of a selective reducing agent yields the N-alkylated product. nih.govmdpi.com

A general procedure for the N-alkylation of a piperazine derivative via reductive amination is outlined in the table below.

General Protocol for Reductive Amination
StepDescription
1. Reactant MixingThe piperazine derivative, the carbonyl compound (aldehyde or ketone), and a suitable solvent (e.g., 1,2-dichloroethane, methanol, or acetonitrile) are combined. nih.gov
2. Addition of Reducing AgentA mild and selective reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the mixture. nih.gov A catalytic amount of acetic acid may also be added. google.com
3. ReactionThe mixture is stirred at room temperature for a period ranging from a few hours to overnight, allowing for the formation and subsequent reduction of the iminium ion intermediate. nih.gov
4. Work-up and PurificationThe reaction is quenched, and the product is isolated and purified, often through filtration and column chromatography. nih.gov

This method's versatility and the mild conditions employed make it a powerful tool for synthesizing complex piperazine derivatives like this compound. nih.gov

Multi-Component Reactions (e.g., Ugi reactions for related pyrroloketopiperazines)

Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.govnih.gov Among these, the isocyanide-based Ugi four-component reaction (U-4CR) is particularly well-suited for the synthesis of peptide-like scaffolds and various heterocyclic systems, including piperazine derivatives. nih.govnih.govorganic-chemistry.org

The classical Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.gov This framework can be ingeniously adapted to construct cyclic structures. For instance, by using bifunctional starting materials, the linear Ugi adduct can undergo a subsequent intramolecular cyclization to yield heterocycles. This is often referred to as a Ugi/post-condensation sequence. organic-chemistry.orgresearchgate.net

A specific application relevant to piperazine-like structures is the synthesis of pyrroloketopiperazines and diketopiperazines (DKPs). organic-chemistry.orgresearchgate.net For example, a "split-Ugi" methodology has been developed for bis-secondary diamines like piperazine. This approach allows for the regioselective desymmetrization of the piperazine core in a single step, where one nitrogen atom is acylated and the other is alkylated, without the need for protecting groups. nih.gov This is highly advantageous for creating libraries of compounds for drug discovery. nih.gov The synthesis of complex fused bicyclic piperazines, such as pyrrolopiperazine-2,6-diones, has been achieved through one-pot Ugi/nucleophilic substitution/N-acylation sequences, demonstrating the power of MCRs to build intricate molecular architectures with high diastereoselectivity. researchgate.net

The general mechanism of an Ugi reaction leading to a piperazine-related structure can be summarized as follows:

Ugi Reaction Mechanism Overview
Stage 1Imine/Iminium Ion Formation: The amine and carbonyl components condense to form an imine or iminium ion. nih.gov
Stage 2α-Addition: The isocyanide undergoes nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate.
Stage 3Acyl Transfer: The carboxylate anion adds to the nitrilium ion, and the intermediate rapidly rearranges via an intramolecular acyl transfer (the Mumm rearrangement) to yield the stable α-acylamino amide product.
Stage 4Post-Condensation Cyclization: If one of the starting materials contains a second reactive group, the linear Ugi adduct can undergo a subsequent intramolecular reaction to form a cyclic product, such as a diketopiperazine. organic-chemistry.orgnih.gov

This strategy has been successfully used to prepare a variety of piperazine-containing scaffolds, highlighting the utility of MCRs in modern synthetic organic chemistry. organic-chemistry.orgrsc.org

Chemical Transformations and Functionalization Strategies of 2 1,4 Dibenzylpiperazin 2 Yl Acetonitrile

Reactivity and Derivatization of the Acetonitrile (B52724) Moiety

The acetonitrile group in 2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile is a versatile functional handle that can be readily transformed into other valuable chemical entities. Standard organic transformations can be applied to this moiety to generate a variety of derivatives.

Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1,4-Dibenzylpiperazin-2-yl)acetic acid. This transformation provides a convenient entry point for the synthesis of amides, esters, and other carboxylic acid derivatives through well-established coupling reactions.

Reduction: The reduction of the nitrile functionality offers a direct route to the corresponding primary amine, 2-(1,4-Dibenzylpiperazin-2-yl)ethanamine. This reaction is typically achieved through catalytic hydrogenation using reagents such as Raney nickel or through chemical reduction with agents like lithium aluminum hydride. The resulting diamine is a valuable precursor for the construction of various heterocyclic systems. For instance, electrochemical methods have also been reported for the reduction of acetonitriles to primary amines, offering a potentially greener alternative to traditional methods. nih.govosti.gov

TransformationReagents and ConditionsProduct
HydrolysisH+ or OH-, H2O2-(1,4-Dibenzylpiperazin-2-yl)acetic acid
ReductionH2, Raney Ni or LiAlH42-(1,4-Dibenzylpiperazin-2-yl)ethanamine

Modifications and Functionalization of the Piperazine (B1678402) Ring System

While the nitrogen atoms of the piperazine ring are protected by benzyl (B1604629) groups, the carbon backbone of the ring can also be a site for functionalization, although this is generally more challenging. Strategies for C-H functionalization of piperazine rings have been developed, which could potentially be applied to this system. These methods often involve the use of strong bases or transition metal catalysts to activate the C-H bonds, allowing for the introduction of new substituents. Such modifications can be crucial for fine-tuning the steric and electronic properties of the molecule.

Chemical Conversions at the Benzyl Nitrogen Atoms (e.g., debenzylation, N-alkylation, N-acylation)

The benzyl groups on the nitrogen atoms of the piperazine ring serve as protecting groups that can be selectively removed to unmask the secondary amine functionalities. This deprotection is a key step in the utilization of this building block for further synthesis.

Debenzylation: The removal of the benzyl groups is most commonly achieved through catalytic transfer hydrogenation. This method involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen donor like ammonium (B1175870) formate. This process is efficient and proceeds under relatively mild conditions, yielding 2-(piperazin-2-yl)acetonitrile. This deprotected intermediate is a critical component in the synthesis of several important pharmaceutical compounds.

N-Alkylation and N-Acylation: Once one or both benzyl groups are removed, the newly exposed secondary amine(s) can readily undergo N-alkylation or N-acylation reactions. N-alkylation can be performed using various alkyl halides or through reductive amination. N-acylation is typically carried out using acyl chlorides or anhydrides in the presence of a base. These reactions allow for the introduction of a wide array of substituents at the nitrogen atoms, enabling the exploration of structure-activity relationships and the optimization of biological activity.

ReactionDescription
Debenzylation Removal of one or both benzyl groups, typically via catalytic transfer hydrogenation, to expose the secondary amine(s).
N-Alkylation Introduction of alkyl groups onto the deprotected nitrogen atom(s) using alkyl halides or reductive amination.
N-Acylation Introduction of acyl groups onto the deprotected nitrogen atom(s) using acyl chlorides or anhydrides.

Utility as a Building Block in the Synthesis of Complex Molecular Architectures

The true value of this compound lies in its application as a versatile scaffold for the construction of complex and biologically active molecules.

Precursor in the Research and Development of KRas G12C Inhibitors

One of the most significant applications of this compound is in the synthesis of inhibitors targeting the KRas G12C mutant protein, a key driver in many cancers. Specifically, the chiral (S)-enantiomer of this compound is a crucial precursor to (S)-2-(piperazin-2-yl)acetonitrile. medchemexpress.com This debenzylated intermediate is a key building block in the synthesis of Adagrasib (MRTX849), a potent and selective covalent inhibitor of KRas G12C. nih.govnih.govresearchgate.net The synthesis of Adagrasib involves the coupling of the deprotected piperazine derivative with a complex heterocyclic core, followed by further functionalization. nih.govnih.gov The modular nature of this synthesis allows for the late-stage introduction of the piperazine moiety, which is economically advantageous. nih.gov

Formation of Fused Heterocyclic Systems (e.g., pyrrolopiperazines, pyrido[3,4-d]pyrimidines)

The derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems. For instance, the diamine product obtained from the reduction of the acetonitrile group can be reacted with dicarbonyl compounds to form pyrrolopiperazines. nih.gov

Furthermore, the piperazine moiety, after debenzylation and further functionalization, can be incorporated into more complex scaffolds like pyrido[3,4-d]pyrimidines. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of such fused systems often involves the reaction of a substituted piperazine with a suitably functionalized pyridine (B92270) or pyrimidine (B1678525) precursor. mdpi.comnih.gov

Application in the Construction of Compounds for Structure-Activity Relationship (SAR) Studies

The ability to selectively modify all three key regions of this compound makes it an excellent scaffold for the generation of compound libraries for structure-activity relationship (SAR) studies. By systematically varying the substituents on the acetonitrile-derived moiety, the piperazine ring, and the nitrogen atoms, researchers can probe the specific interactions between a molecule and its biological target. This approach is fundamental in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. The central role of the piperazine core in many KRas G12C inhibitors highlights the importance of SAR studies around this scaffold to identify novel and more effective therapeutic agents. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization of 2 1,4 Dibenzylpiperazin 2 Yl Acetonitrile

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound, assessing its purity, and obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound. By providing highly accurate mass measurements, typically to within a few parts per million (ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For 2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile, with a chemical formula of C₂₀H₂₃N₃, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition and providing a high degree of confidence in the compound's identity.

Table 1: Illustrative HRMS Data for this compound

Parameter Expected Value
Molecular Formula C₂₀H₂₃N₃
Theoretical Exact Mass 305.1902
Ionization Mode Electrospray Ionization (ESI+)
Adduct [M+H]⁺

Note: This table is illustrative and represents expected values.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for analyzing non-volatile and thermally labile compounds, making it well-suited for this compound.

In an LC-MS analysis, the compound would first be separated from any impurities on a chromatographic column. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that can be used for identification. Following separation, the compound is ionized and detected by the mass spectrometer, which provides molecular weight information. This dual-dimensional analysis enhances the certainty of identification and allows for the quantification of the compound's purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that separates chemical compounds in the gas phase before their detection by mass spectrometry. While highly effective for volatile compounds, the application of GC-MS to a relatively large and polar molecule like this compound might require derivatization to increase its volatility and thermal stability.

Upon successful volatilization and separation, the mass spectrometer records the mass spectrum of the compound. A key feature of GC-MS with electron ionization is the generation of a reproducible fragmentation pattern. This "chemical fingerprint" is highly specific to the molecule's structure and can be compared against spectral libraries for definitive identification. Expected fragmentation would likely involve the cleavage of the benzyl (B1604629) groups and the piperazine (B1678402) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. The spectrum displays signals corresponding to chemically non-equivalent protons, and their chemical shifts, integration, and splitting patterns (multiplicity) reveal valuable structural details.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the two benzyl groups, the methylene (B1212753) protons of the benzyl groups, the protons of the piperazine ring, and the methylene protons of the acetonitrile (B52724) group. The integration of these signals would correspond to the number of protons in each environment.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic (C₆H₅) 7.2-7.4 Multiplet
Benzyl (CH₂) 3.5-3.7 Singlet/Multiplet
Piperazine ring (CH, CH₂) 2.2-3.0 Multiplet

Note: This table contains predicted chemical shifts based on the compound's structure and is for illustrative purposes.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically unique carbon atom gives a distinct signal in the spectrum.

The ¹³C NMR spectrum of this compound would display signals for the aromatic carbons, the benzylic carbons, the carbons of the piperazine ring, the methylene carbon of the acetonitrile group, and the nitrile carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Aromatic (C₆H₅) 125-140
Benzyl (CH₂) 60-65
Piperazine ring (C) 50-60
Acetonitrile (CH₂) 20-25

Note: This table contains predicted chemical shifts based on the compound's structure and is for illustrative purposes.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides deeper insight into the molecular structure by correlating nuclear spins that are coupled through bonds or space. For a molecule with the complexity of this compound, 2D NMR is crucial for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

Correlation SpectroscopY (COSY) establishes correlations between protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). libretexts.orgoxinst.com In the COSY spectrum of this compound, cross-peaks would be expected between adjacent protons on the piperazine ring, revealing their connectivity and spatial relationships. Further correlations would be seen between the benzylic methylene protons and the aromatic protons of the benzyl groups.

Heteronuclear Single Quantum Coherence (HSQC) , or its predecessor Heteronuclear Multiple Quantum Coherence (HMQC), maps ¹H signals to the ¹³C signals of the carbons to which they are directly attached (¹JCH). libretexts.org This technique is invaluable for assigning the carbon signals of the piperazine ring, the acetonitrile methylene group, and the two benzyl groups by correlating them with their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). libretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For this compound, HMBC would show correlations between the benzylic protons and the carbons of the piperazine ring, as well as the aromatic carbons. Crucially, it would also link the acetonitrile methylene protons to the piperazine ring at the C2 position and to the nitrile carbon.

Table 1: Predicted 2D NMR Correlations for this compound
TechniqueCorrelated NucleiExpected Key CorrelationsInformation Gained
COSY ¹H – ¹HProtons on piperazine ring (e.g., H-2 with H-3, H-5 with H-6)Establishes proton connectivity within the piperazine core.
Benzylic protons with aromatic protonsConfirms the structure of the benzyl substituents.
HSQC/HMQC ¹H – ¹³C (1-bond)Piperazine ring protons with their attached carbons (C-2, C-3, C-5, C-6)Unambiguously assigns the protonated carbons of the piperazine ring.
Acetonitrile CH₂ protons with the CH₂ carbonAssigns the acetonitrile methylene carbon.
Benzyl CH₂ protons with the benzylic carbonsAssigns the benzylic carbons.
HMBC ¹H – ¹³C (2-4 bonds)Benzyl CH₂ protons to piperazine ring carbons (e.g., C-2, C-6)Confirms the N-alkylation sites of the benzyl groups.
Acetonitrile CH₂ protons to piperazine C-2 and nitrile carbon (C≡N)Confirms the attachment point and structure of the acetonitrile moiety.
Aromatic protons to other aromatic carbons (including quaternary)Helps assign the full carbon skeleton of the benzyl rings.

Chromatographic Techniques for Purity Profiling and Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from any starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like piperazine derivatives. A reversed-phase HPLC method would be most suitable for this compound, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. Gradient elution, starting with a high proportion of water and increasing the organic solvent (like acetonitrile) concentration, would likely be employed to ensure the separation of impurities with a wide range of polarities. Detection is typically achieved using a Diode-Array Detector (DAD), which provides spectral information across a range of UV wavelengths.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but uses columns packed with smaller particles (<2 µm), which allows for higher flow rates and pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. A UPLC method for this compound would offer a high-throughput option for purity checks and impurity profiling, providing sharper and more defined peaks.

Table 2: Representative HPLC/UPLC Method Parameters
ParameterHPLC ConditionUPLC Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 10% to 90% B over 20 min10% to 90% B over 4 min
Flow Rate 1.0 mL/min0.5 mL/min
Column Temp. 30 °C40 °C
Detection DAD (210-400 nm)DAD (210-400 nm)
Injection Vol. 10 µL2 µL

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating volatile compounds. While many piperazine derivatives can be analyzed by GC, derivatization may sometimes be necessary to improve volatility and peak shape. For this compound, its relatively high molecular weight might necessitate high oven temperatures. A GC-FID method would involve injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column (e.g., a DB-17, a (50%-Phenyl)-methylpolysiloxane phase). The flame ionization detector provides high sensitivity for organic compounds.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates molecules based on their charge-to-mass ratio in an electric field. Since the piperazine nitrogens can be protonated in an acidic buffer, CE is a viable technique for the analysis of this compound. This method offers very high separation efficiency and requires minimal sample volume. It is particularly powerful for separating closely related impurities and can also be adapted for chiral separations if an appropriate chiral selector is added to the buffer, which would be relevant for analyzing the enantiomeric purity of (S)- or (R)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, FTIR spectroscopy would be expected to show distinct absorption bands corresponding to its key structural features. The most characteristic band would be from the nitrile (C≡N) group, which gives a sharp, medium-intensity peak. Other important regions include the C-H stretching vibrations, which can distinguish between the aromatic (benzyl) and aliphatic (piperazine ring, methylene) protons, and the aromatic C=C stretching region.

Table 3: Expected Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic (Benzyl rings)
3000 - 2850C-H StretchAliphatic (Piperazine ring, CH₂)
2260 - 2210C≡N StretchNitrile
1600 - 1450C=C StretchAromatic Ring
1350 - 1000C-N StretchAliphatic Amine (Piperazine)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various structural components. The presence of the nitrile group (C≡N) is typically indicated by a sharp, medium-intensity absorption band in the region of 2260-2240 cm⁻¹. The aliphatic C-H stretching vibrations of the piperazine ring and the benzyl groups would appear in the 3000-2850 cm⁻¹ region. Aromatic C-H stretching from the benzyl groups is anticipated to produce weaker bands just above 3000 cm⁻¹. Furthermore, the C-N stretching vibrations of the tertiary amines in the piperazine ring are expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹. Aromatic C=C stretching vibrations from the benzene (B151609) rings would likely be observed in the 1600-1450 cm⁻¹ range.

Expected FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment of Functional Group
~3080-3030Medium-WeakAromatic C-H Stretch (Benzyl)
~2950-2850StrongAliphatic C-H Stretch (Piperazine, Benzyl CH₂)
~2250Medium, SharpC≡N Stretch (Nitrile)
~1600, 1495, 1450Medium-WeakAromatic C=C Stretch (Benzene Ring)
~1450MediumCH₂ Scissoring
~1150-1050MediumC-N Stretch (Tertiary Amine)
~740, 700StrongAromatic C-H Bending (Monosubstituted Benzene)

Electronic Spectroscopy for Chromophore Characterization

UV-Vis spectrophotometry provides information about the electronic transitions within a molecule, particularly those involving π-electrons in chromophores. The chromophores in this compound are the two benzyl groups. These aromatic rings are expected to exhibit characteristic absorption bands in the UV region. Typically, benzene and its derivatives show a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 250-270 nm, which arises from π→π* transitions. The specific solvent used can influence the position and intensity of these absorption maxima. For a non-polar solvent like hexane, the fine structure of the B-band may be more resolved. In a polar solvent like ethanol (B145695) or acetonitrile, this fine structure is often lost, resulting in a broader absorption band.

Expected UV-Vis Spectral Data for this compound in Ethanol

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic TransitionChromophore
~208~15,000π → π* (E2-band)Benzyl Group
~258~400π → π* (B-band)Benzyl Group

Elemental Analysis (CHNS)

Elemental analysis is a crucial technique for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is used to confirm the empirical and molecular formula of a compound. For this compound, with the molecular formula C₂₀H₂₃N₃, the theoretical elemental composition can be calculated. Experimental values obtained from a CHNS analyzer should closely match these theoretical percentages to verify the compound's purity and elemental composition.

Elemental Analysis Data for C₂₀H₂₃N₃

ElementTheoretical (%)Found (%) (Hypothetical)
Carbon (C)78.6578.61
Hydrogen (H)7.597.63
Nitrogen (N)13.7613.72
Sulfur (S)0.00Not Applicable

Stereochemical Characterization Methods (e.g., Chiral HPLC, Optical Rotation)

The structure of this compound possesses a chiral center at the C2 position of the piperazine ring. Therefore, this compound can exist as a pair of enantiomers, (R)- and (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile. If the synthesis of this compound is not stereospecific, it will result in a racemic mixture (an equal mixture of both enantiomers).

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. By using a chiral stationary phase (CSP), the two enantiomers will interact differently with the column, leading to different retention times and thus their separation and quantification. A common approach would be to use a polysaccharide-based chiral column.

Optical Rotation , measured using a polarimeter, is another method to characterize chiral compounds. A solution of a single enantiomer will rotate the plane of polarized light, and the direction and magnitude of this rotation are characteristic properties. The (R)- and (S)-enantiomers will rotate light by equal amounts but in opposite directions. A racemic mixture will exhibit no optical rotation. The specific rotation, [α]D, is a standardized measure of this property. For a hypothetical pure enantiomer of this compound, a specific rotation value would be determined under specified conditions of temperature, wavelength, solvent, and concentration.

Computational and Theoretical Investigations of 2 1,4 Dibenzylpiperazin 2 Yl Acetonitrile

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of a molecule and its various possible spatial arrangements, or conformers. The piperazine (B1678402) ring, the core of 2-(1,4-dibenzylpiperazin-2-yl)acetonitrile, typically adopts a chair conformation to minimize steric strain. researchgate.net However, the presence of bulky substituents—two benzyl (B1604629) groups and an acetonitrile (B52724) group—influences the conformational preferences.

Computational methods like molecular mechanics (MM) and quantum mechanics (QM) can be used to determine the most stable conformers. A conformational search would systematically explore the potential energy surface of the molecule to identify low-energy structures. For substituted piperazines, a key consideration is whether the substituents adopt an axial or equatorial position. Studies on similarly 2-substituted piperazines have shown that the axial conformation can be preferred in some cases, sometimes stabilized by intramolecular interactions like hydrogen bonds. nih.gov In the case of this compound, the large benzyl groups on the nitrogen atoms and the cyanomethyl group at the C2 position would lead to a complex interplay of steric effects that determine the most stable chair, boat, or twist-boat conformations.

Molecular mechanics calculations could provide a quantitative prediction of the relative energies of these conformers. The table below illustrates the type of data that such a study would generate, with hypothetical values for illustrative purposes.

Table 1: Hypothetical Relative Energies of this compound Conformers
ConformerSubstituent Orientation (Cyanomethyl Group)Relative Energy (kcal/mol)Boltzmann Population (%)
Chair 1Axial1.510
Chair 2Equatorial0.085
Twist-Boat-3.05

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for probing the electronic structure and predicting spectroscopic properties. scienceopen.com These calculations solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and more.

Electronic Structure: An analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich benzyl and piperazine nitrogen atoms, while the LUMO might be associated with the π* orbitals of the benzyl rings or the nitrile group.

A Molecular Electrostatic Potential (MEP) map can also be generated. This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). bhu.ac.in

Spectroscopic Property Prediction: DFT calculations can accurately predict various spectroscopic data, which is essential for structural elucidation.

NMR Spectra: Theoretical calculations of 1H and 13C NMR chemical shifts are now routinely used to help assign experimental spectra, especially for complex molecules. uncw.eduresearchgate.net

IR Spectra: The vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated to help identify characteristic functional group absorptions, such as the C≡N stretch of the nitrile group and vibrations associated with the aromatic rings. arxiv.orgresearchgate.net

The following table exemplifies the kind of data that would be generated from such quantum chemical calculations.

Table 2: Predicted Electronic and Spectroscopic Properties (Illustrative)
PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 Debye
Predicted IR Frequency (C≡N stretch)2245 cm⁻¹

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry can also predict the chemical reactivity of a molecule. scienceopen.com By analyzing the electronic properties derived from quantum chemical calculations, one can identify the most likely sites for nucleophilic or electrophilic attack. For this compound, the nitrogen atoms of the piperazine ring are expected to be nucleophilic, while the carbon atom of the nitrile group could be susceptible to nucleophilic attack under certain conditions.

Furthermore, computational methods can model entire reaction pathways, locating transition states and calculating activation energies. This is particularly useful for understanding reaction mechanisms and predicting the feasibility of a chemical transformation. For instance, the reactivity of the nitrile group towards hydrolysis or reduction could be modeled, providing activation energy barriers for each step. nih.gov This information helps in predicting reaction outcomes and optimizing reaction conditions.

Computational Approaches for Synthesis Planning and Retrosynthetic Analysis

The synthesis of a target molecule like this compound can be systematically planned using computational tools. Computer-Aided Synthesis Planning (CASP) software employs algorithms to identify viable synthetic routes. nih.gov

These programs function by performing a retrosynthetic analysis, where the target molecule is broken down into simpler, commercially available precursors through a series of "disconnections" that correspond to known chemical reactions. synthiaonline.comcas.org For this compound, a retrosynthetic analysis would likely identify key disconnections at the C-N bonds of the piperazine ring and the C-C bond adjacent to the piperazine ring.

Potential retrosynthetic steps could include:

Disconnection of the cyanomethyl group, suggesting an alkylation of a 1,4-dibenzylpiperazine (B181160) precursor with a haloacetonitrile.

Disconnection of the benzyl groups, leading back to a 2-(piperazin-2-yl)acetonitrile core and benzyl halides.

A more fundamental disconnection of the piperazine ring itself, suggesting a multi-component reaction to assemble the heterocyclic core.

Modern retrosynthesis software leverages large databases of chemical reactions and can even use machine learning to predict the most likely successful reaction pathways, taking into account factors like yield and reaction conditions. wikipedia.org

Future Research Perspectives and Methodological Advancements

Development of Greener and More Sustainable Synthetic Routes

The principles of green and sustainable chemistry are increasingly guiding the development of synthetic methodologies. For piperazine (B1678402) derivatives, this involves moving away from hazardous reagents and energy-intensive processes.

Future synthetic strategies for 2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile and its analogs are likely to focus on:

Photoredox Catalysis : This approach utilizes visible light to drive chemical reactions, offering a more sustainable alternative to traditional methods that often require harsh conditions. The use of organic photocatalysts, which can be synthesized from renewable materials, further enhances the green credentials of this method by avoiding potentially toxic and expensive transition metals. mdpi.com

Microwave-Assisted Synthesis : Replacing conventional heating with microwave irradiation can significantly shorten reaction times, increase product yields, and reduce energy consumption. nih.gov This technique has been successfully applied to the synthesis of various monosubstituted piperazines and holds promise for the efficient production of this compound derivatives. nih.gov

Atom-Economic Reactions : Catalytic methods that maximize the incorporation of all starting material atoms into the final product are highly desirable. For instance, iridium-catalyzed head-to-head coupling of imines represents a 100% atom-economic process for creating C-substituted piperazines under mild conditions. nih.gov

Avoiding Toxic Reagents : Research has focused on replacing potentially toxic reagents, such as those containing tin, with more benign alternatives like silicon-based reagents in radical-based synthetic protocols. mdpi.com

Green Chemistry ApproachKey AdvantagesRelevance to this compound Synthesis
Organic Photoredox CatalysisAvoids toxic transition metals, uses renewable catalysts, mild reaction conditions. mdpi.comSustainable pathway for C-H functionalization and derivatization.
Microwave-Assisted SynthesisReduced reaction times, lower energy consumption, often higher yields. nih.govEfficient and rapid synthesis of derivatives.
Atom-Economic CatalysisMaximizes resource efficiency, minimizes waste. nih.govGreener synthesis of the core piperazine structure.
Replacement of Hazardous ReagentsImproves safety and reduces environmental impact. mdpi.comEliminates toxic byproducts (e.g., tin) in derivatization reactions.

Exploration of Novel Catalytic Transformations for Derivatization

Direct functionalization of the carbon atoms on the piperazine ring is challenging but crucial for expanding the structural diversity of compounds like this compound. nih.gov Methods for C-H functionalization of other heterocycles often fail with piperazines due to the presence of the second nitrogen atom, which can cause side reactions or inhibit catalysts. mdpi.comencyclopedia.pub

Future research will likely concentrate on overcoming these challenges through novel catalytic transformations:

Transition-Metal-Catalyzed α-C–H Functionalization : While progress in this area has been slower for piperazines compared to other N-heterocycles, it remains a significant area of research. beilstein-journals.org Developing catalysts that can selectively activate the C-H bonds adjacent to the nitrogen atoms would allow for the direct introduction of a wide array of functional groups.

Photoredox-Mediated C-H Functionalization : Visible-light photoredox catalysis has emerged as a powerful tool for the direct α-C–H functionalization of piperazines. beilstein-journals.org For example, iridium-based photocatalysts have been used to achieve α-arylation, α-vinylation, and coupling with heteroaryl chlorides, representing a breakthrough in this field. mdpi.combeilstein-journals.org

Stereoselective Synthesis : Many applications require specific stereoisomers. Developing catalytic methods for the regio- and diastereoselective synthesis of complex C-substituted piperazines is a key goal. nih.gov Recent advances include iridium-catalyzed methods that yield a single diastereoisomer and palladium-catalyzed intramolecular hydroamination for producing 2,6-disubstituted piperazines. nih.govrsc.org

Catalytic MethodDescriptionPotential for Derivatization
Transition-Metal CatalysisDirect activation of C-H bonds adjacent to nitrogen for functionalization. beilstein-journals.orgIntroduction of aryl, alkyl, and other groups at the C2 position.
Photoredox CatalysisUses light and a photocatalyst (e.g., Iridium complexes) to generate reactive radical intermediates for C-C bond formation. mdpi.combeilstein-journals.orgEnables arylation, vinylation, and heteroarylation under mild conditions.
Asymmetric CatalysisCatalytic processes that produce a specific stereoisomer of the product. nih.govrsc.orgControl over the 3D structure of new derivatives, crucial for biological applications.

Integration with Automated Synthesis and High-Throughput Methodologies

The discovery and optimization of new chemical entities and materials can be significantly accelerated by modern automation and screening technologies.

High-Throughput Screening (HTS) : HTS allows for the rapid testing of vast numbers of compounds. japsonline.com The discovery of photoredox-catalyzed C–H arylation of piperazines was facilitated by high-throughput technology, where various substrates were exposed to a range of photocatalysts to quickly identify the optimal conditions. mdpi.comencyclopedia.pub Applying HTS to libraries derived from this compound can fast-track the identification of compounds with desired properties. nih.gov

Automated Synthesis : The integration of robotics and automated reactors, including flow and microreactors, can streamline the synthesis of compound libraries. nih.govjapsonline.com Photochemical strategies are particularly well-suited for automation in flow systems, offering precise control over reaction parameters and enabling the rapid, reproducible synthesis of piperazine derivatives. mdpi.com

The synergy between automated synthesis and HTS creates a powerful platform for efficiently exploring the chemical space around the this compound scaffold.

Potential Applications in Advanced Materials Science and Catalysis Research

Beyond their well-known role in pharmaceuticals, piperazine derivatives are valuable in materials science. nih.gov The unique structure of this compound makes it an interesting building block for new materials and catalysts.

Polymer Science : Piperazine-containing polymers have been developed for various applications, including as antimicrobial materials. rsc.org The nitrile and benzyl (B1604629) groups on this compound offer reactive sites for polymerization or for modifying the properties of existing polymers.

Catalysis : Piperazine derivatives can act as ligands that coordinate with metal centers to form catalysts. nih.gov The nitrogen atoms of the piperazine ring and the nitrile group could serve as binding sites for metal ions, allowing for the design of novel catalysts for a range of organic transformations.

Metal-Organic Frameworks (MOFs) : Piperazine-based compounds have been successfully used in the construction of MOFs. nih.gov These materials have applications in gas storage, separation, and catalysis. The rigid benzyl groups and the coordinating nitrile function of this compound could be exploited to create new MOF structures with tailored properties.

Contribution to the Discovery of New Chemical Entities

The piperazine ring is the third most common nitrogen heterocycle in drug discovery, yet its structural diversity is often limited, with most drugs having substituents only at the nitrogen positions. researchgate.net Compounds like this compound, which feature substitution on a carbon atom, are therefore valuable starting points for creating novel molecular architectures.

By applying the advanced synthetic and catalytic methods described previously, this compound can serve as a versatile scaffold to generate libraries of new chemical entities. Screening these libraries can lead to the discovery of molecules with unique properties, without making specific therapeutic claims. nih.govrsc.org The process involves a screening campaign of a collection of related compounds to identify "hit" molecules, which can then be structurally optimized to enhance their desired characteristics. nih.gov This approach leverages the privileged nature of the piperazine core while exploring new areas of chemical space through carbon-centered derivatization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving piperazine derivatives and nitrile-containing precursors. For example, acetonitrile derivatives have been used as key precursors in multi-step heterocyclic syntheses, such as forming imidazopyridines or thiazolo-pyridines . Purity validation requires chromatographic techniques (HPLC, GC-FID) and spectroscopic methods (NMR, IR). For instance, GC-FID with factorial design optimization can resolve ethanol/acetonitrile contamination in complex matrices .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

  • Answer : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming substituent positions on the piperazine and benzyl groups. Mass spectrometry (MS) provides molecular weight verification, while IR spectroscopy identifies functional groups like nitriles (C≡N stretch ~2200 cm1^{-1}). Supplementary NMR data for related acetonitrile derivatives have been published, offering comparative benchmarks .

Q. What safety protocols should be followed during handling and storage?

  • Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential respiratory and dermal hazards. Avoid dust generation, and store in airtight containers under inert gas (e.g., nitrogen). Safety data sheets for structurally similar compounds, such as 2-(1-Benzyl-4-piperidyl)acetonitrile, recommend immediate decontamination after exposure and adherence to local waste regulations .

Advanced Research Questions

Q. How can contradictions in crystallographic refinement data be resolved for this compound?

  • Answer : Use dual refinement strategies in software like SHELXL to test alternative structural models. For example, SHELX programs allow manual adjustment of thermal parameters and occupancy factors to address disorder in benzyl or piperazine groups. Cross-validation against spectroscopic data (e.g., NMR) ensures consistency .

Q. What experimental design (DoE) approaches optimize reaction yields in multi-step syntheses?

  • Answer : Two-level full factorial designs can identify critical variables (e.g., temperature, solvent ratio, catalyst loading). Central composite designs with triplicate center points minimize experimental error, as demonstrated in GC-FID method development for acetonitrile quantification . Response surface methodology (RSM) further refines optimal conditions.

Q. How does computational modeling (e.g., DFT) predict reactivity in functionalization reactions?

  • Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, studies on imidazo-pyridines derived from acetonitrile precursors used DFT to validate regioselectivity in cyclization reactions, aligning with experimental outcomes .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • Answer : Matrix interference in radiopharmaceuticals or biological samples requires selective detection methods. GC-FID with NaCl-spiked calibration standards improves accuracy for ethanol/acetonitrile traces. For polar impurities, UPLC-MS/MS with ion-pairing reagents enhances resolution .

Q. How do steric and electronic effects influence the compound’s applications in medicinal chemistry?

  • Answer : The dibenzylpiperazine moiety introduces steric bulk, affecting binding affinity to biological targets. Computational docking studies (e.g., AutoDock Vina) combined with Hammett σ constants can correlate electronic effects of substituents with activity. Similar approaches have been applied to piperazine-based radiopharmaceuticals .

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2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.